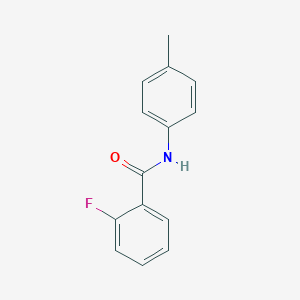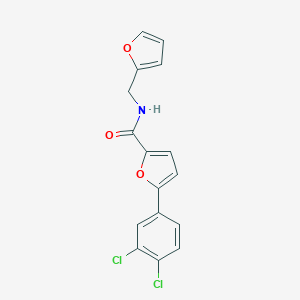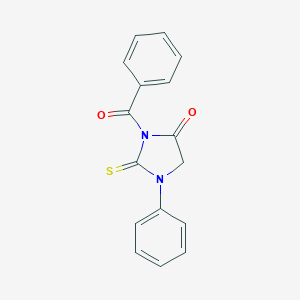![molecular formula C15H13ClN2O2S B246222 1-[(4-chlorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B246222.png)
1-[(4-chlorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-chlorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole, commonly known as CDNB, is a chemical compound that is widely used in scientific research. It belongs to the class of benzimidazole derivatives and is a potent inhibitor of glutathione S-transferase (GST) enzymes. CDNB is highly soluble in water and has a molecular weight of 325.78 g/mol.
Mecanismo De Acción
CDNB acts as a competitive inhibitor of 1-[(4-chlorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole enzymes. It binds to the active site of 1-[(4-chlorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazoles, preventing the binding of other substrates. CDNB is also a substrate for 1-[(4-chlorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole enzymes, and its conjugation with glutathione by 1-[(4-chlorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazoles results in the formation of a stable product that can be measured spectrophotometrically.
Biochemical and Physiological Effects:
CDNB has been shown to have a range of biochemical and physiological effects. It has been reported to induce oxidative stress and apoptosis in cancer cells. CDNB has also been shown to induce the expression of antioxidant enzymes such as catalase and superoxide dismutase. In addition, CDNB has been reported to have anti-inflammatory and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CDNB is a widely used tool in scientific research due to its high solubility in water and its potent inhibitory activity on 1-[(4-chlorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole enzymes. However, CDNB has some limitations for lab experiments. It is a relatively expensive compound, and its synthesis requires specialized equipment and expertise. CDNB is also sensitive to light and air, and its stability can be affected by storage conditions.
Direcciones Futuras
There are several future directions for the study of CDNB. One potential direction is the development of new inhibitors of 1-[(4-chlorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole enzymes based on the structure of CDNB. Another direction is the investigation of the role of 1-[(4-chlorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole enzymes in drug resistance in cancer cells. CDNB has also been proposed as a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further research is needed to explore these potential applications of CDNB.
Métodos De Síntesis
The synthesis of CDNB involves the reaction of 4-chlorobenzenesulfonyl chloride with 5,6-dimethylbenzimidazole in the presence of a base such as triethylamine. The reaction yields CDNB as a white crystalline solid, which is then purified by recrystallization.
Aplicaciones Científicas De Investigación
CDNB is widely used in scientific research as a tool to study the activity of 1-[(4-chlorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole enzymes. 1-[(4-chlorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazoles are a family of enzymes that play a crucial role in the detoxification of xenobiotics and endogenous compounds. CDNB is a substrate for 1-[(4-chlorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole enzymes, and its conjugation with glutathione by 1-[(4-chlorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazoles can be measured spectrophotometrically. CDNB is also used to study the inhibitory activity of compounds on 1-[(4-chlorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole enzymes.
Propiedades
Fórmula molecular |
C15H13ClN2O2S |
|---|---|
Peso molecular |
320.8 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)sulfonyl-5,6-dimethylbenzimidazole |
InChI |
InChI=1S/C15H13ClN2O2S/c1-10-7-14-15(8-11(10)2)18(9-17-14)21(19,20)13-5-3-12(16)4-6-13/h3-9H,1-2H3 |
Clave InChI |
ILIPYKUTNPUOEX-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1C)N(C=N2)S(=O)(=O)C3=CC=C(C=C3)Cl |
SMILES canónico |
CC1=CC2=C(C=C1C)N(C=N2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(9S,20S)-7,18-Dioxo-7,8,9,10,18,19,20,21-octahydro-1,22:12,11-bis(epiminometheno)-5,8,16,19-tetraazadibenzo[a,j]cyclooctadecene-9,20-dicarboxylic acid dimethyl ester](/img/structure/B246148.png)

![3-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B246150.png)
![3-{[4-(4-fluorobenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B246151.png)





![N-[4-(4-ethylpiperazin-1-yl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B246161.png)
![N'-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-naphthalen-1-yloxyacetohydrazide](/img/structure/B246162.png)

![N-[(3E)-3-(5,7-dimethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]furan-2-carboxamide](/img/structure/B246168.png)